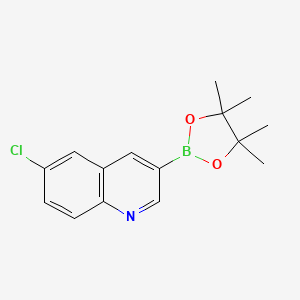

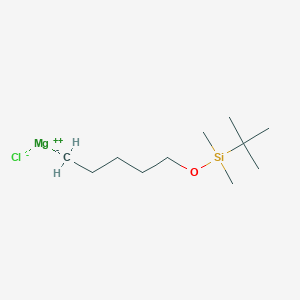

![molecular formula C20H18FN3O B2858223 N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-75-8](/img/structure/B2858223.png)

N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a compound that belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazines are nitrogen-containing heterocycles that are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A specific synthesis method for “this compound” is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Metabolism

Research on compounds similar to N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide often investigates their pharmacokinetics and metabolism in humans. For instance, the metabolism and disposition of γ-Aminobutyric Acid Type A Receptor Partial Agonists have been elucidated, revealing insights into the oral clearance, renal excretion, and metabolic pathways of these compounds (Shaffer et al., 2008). Such studies are crucial for understanding the safety, efficacy, and optimal dosing of pharmaceuticals.

Drug Interactions

The investigation of drug interactions is another area of significant interest. For example, a study on the interaction between gatifloxacin and a fixed dose combination of rifampicin, isoniazid, and pyrazinamide in healthy volunteers revealed modest but potentially important drug-drug interactions that could affect the concentrations and efficacy of these medications (McIlleron et al., 2007). Understanding such interactions is vital for developing effective treatment regimens and avoiding adverse effects.

Therapeutic Applications

Exploring the therapeutic applications of chemical compounds is central to drug development. For instance, oral glutamine has been studied for its potential to prevent fluorouracil-induced intestinal toxicity in cancer treatment, demonstrating how supplementation could mitigate adverse side effects (Daniele et al., 2001). Research in this domain can lead to improved patient outcomes and broader therapeutic options.

Novel Uremic Toxins

The identification and characterization of novel uremic toxins, such as N-methyl-2-pyridone-5-carboxamide, highlight the importance of understanding the metabolic byproducts of drug metabolism and their potential impacts on health, particularly in patients with chronic kidney disease (Rutkowski et al., 2003). Such research can inform the management of drug therapy in vulnerable populations.

Zukünftige Richtungen

Pyrrolopyrazine derivatives, including “N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide”, have potential for further exploration due to their diverse biological activities and their role as a central building block for a wide range of pharmacological applications . Future research could focus on the development of new synthetic methods, the exploration of their biological activities, and the design and synthesis of new leads to treat various diseases .

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O/c21-16-9-4-5-10-17(16)22-20(25)24-14-13-23-12-6-11-18(23)19(24)15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLNIPUQGYRLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)

![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)